![molecular formula C18H32Br2Cl2N4O2 B1202934 Dibrospidium Chloride CAS No. 86641-76-1](/img/structure/B1202934.png)
Dibrospidium Chloride
Overview
Description
Dibrospidium Chloride, also known as spirobromin, is a drug being investigated for its potential anti-inflammatory and anti-neoplastic properties . It is an alkylating antineoplastic agent . The molecular formula of Dibrospidium Chloride is C18H32Br2Cl2N4O2 .
Molecular Structure Analysis
The molecular structure of Dibrospidium Chloride is quite complex, with a molecular formula of C18H32Br2Cl2N4O2 . The average mass is 567.186 Da and the monoisotopic mass is 564.026917 Da .
Scientific Research Applications
Treatment of Bone Cancer
Dibrospidium Chloride is being investigated for its potential to treat bone cancer . It’s currently used in Russia as a cytostatic antitumor chemotherapeutic drug .
Anti-inflammatory Properties
Spirobromin has potential anti-inflammatory properties . This could make it useful in treating conditions characterized by inflammation.
Anti-neoplastic Properties
Spirobromin has anti-neoplastic properties . This means it could potentially inhibit the growth of neoplasms (abnormal growths) and be used in cancer treatment.
Alkylating Antineoplastic Agent
Dibrospidium Chloride is an alkylating antineoplastic agent . Alkylating agents work by damaging the DNA of cells, which prevents them from dividing, and this can help in the treatment of cancer.
Antitumor Activity
Spirobromin has a different spectrum of antitumor action . It is more active in relation to sarcoma 45 and 536 in rats and to sarcoma 180 in mice .
Research in Drug Solubility
From a practical standpoint, drug solubility in co-solvent solutions is critical in material purification, dosage form design, and understanding the mechanism governing the chemical and physical properties of drugs . Dibrospidium Chloride, due to its unique chemical structure, could be a subject of interest in this field of research.
Research in Plasmid Preparation
Plasmid DNA plays a pivotal role in scientific research for its ability to clone, transfer, and manipulate genes . The unique structure and properties of Dibrospidium Chloride could potentially influence the process of plasmid preparation, making it a subject of interest in this field of research.
Development of New Antitumor Agents
Dibrospidium Chloride and related compounds were developed in Russia in the 1980s . The compound’s unique properties and potential applications in treating various types of cancer make it a valuable resource in the development of new antitumor agents.
Mechanism of Action
Dibrospidium Chloride, also known as Spirobromin, is a compound that has been investigated for its potential therapeutic properties . This article provides a comprehensive overview of the mechanism of action of Dibrospidium Chloride, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It is known that dibrospidium chloride is an alkylating antineoplastic agent , which suggests that it likely targets DNA in cancer cells, causing damage that inhibits cell division and leads to cell death.
Mode of Action
As an alkylating agent, Dibrospidium Chloride likely works by adding an alkyl group to the guanine base of DNA, at the number 7 nitrogen atom of the purine ring . This alkylation damages the DNA, preventing the cancer cell from proliferating or leading to cell death .
Result of Action
Dibrospidium Chloride has potential anti-inflammatory and anti-neoplastic properties . It has been investigated for its potential to treat bone cancer . The compound’s alkylating action on DNA can lead to cell death, thereby reducing the proliferation of cancer cells.
Safety and Hazards
properties
IUPAC Name |
3-bromo-1-[12-(3-bromopropanoyl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]propan-1-one;dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32Br2N4O2.2ClH/c19-3-1-17(25)21-5-9-23(10-6-21)13-15-24(16-14-23)11-7-22(8-12-24)18(26)2-4-20;;/h1-16H2;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURYRIVJTBNEGU-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCN1C(=O)CCBr)CC[N+]3(CCN(CC3)C(=O)CCBr)CC2.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32Br2Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101006989 | |
Record name | 3,12-Bis(3-bromopropanoyl)-3,6,9,12-tetraazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101006989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibrospidium Chloride | |
CAS RN |
86641-76-1 | |
Record name | Dibrospidium chloride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086641761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,12-Bis(3-bromopropanoyl)-3,6,9,12-tetraazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101006989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIBROSPIDIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRX5L9Y3Z3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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